2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid
Description
The compound 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid features a phenoxyacetic acid backbone substituted with a hydroxyimino (=N–OH) group at the ortho position and a methoxy (–OCH₃) group at the para position. The (1E)-configuration of the hydroxyimino group confers stereochemical specificity, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-2-3-7(5-11-14)10(8)16-6-9(12)13/h2-5,14H,6H2,1H3,(H,12,13)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQKXKNAGLUPX-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid typically involves a multi-step process:
Starting Material: : The process begins with 6-methoxyphenol, which undergoes a series of chemical transformations.
Formation of Aldehyde: : This is followed by the formation of an aldehyde intermediate through reactions such as formylation.
Oxime Formation: : The aldehyde is then converted into an oxime via a reaction with hydroxylamine.
Acetic Acid Substitution: : Finally, the oxime undergoes a substitution reaction with acetic acid to form the target compound.
Industrial Production Methods
Industrial production might involve optimizing these steps to ensure high yield and purity while minimizing environmental impact. Continuous flow chemistry techniques and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid undergoes various chemical reactions:
Oxidation: : This reaction can alter the functional groups and possibly introduce new functionalities.
Reduction: : Can be used to convert the oxime group into an amine.
Substitution: : Various nucleophiles can replace the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituting Agents: : Halogenating agents or organometallic compounds.
Major Products Formed
The major products depend on the reactions undertaken. For instance, oxidation might yield a carboxylic acid derivative, while reduction will produce an amine derivative.
Scientific Research Applications
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Its derivatives might act as enzyme inhibitors or activators.
Industry: : Applications in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound’s mechanism of action depends largely on its functional groups:
Molecular Targets: : It can interact with various biological targets like enzymes or receptors due to its oxime and methoxy groups.
Pathways Involved: : These interactions can influence metabolic or signaling pathways, leading to therapeutic effects or biochemical changes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound belongs to the phenoxyacetic acid family, characterized by a phenoxy ring linked to an acetic acid moiety. Key substituents include:
- Hydroxyimino group (=N–OH) at position 2.
- Methoxy group (–OCH₃) at position 4.
Table 1: Structural Comparison of Analogous Compounds
Physicochemical Properties
- Hydroxyimino vs.
- Acid-Base Behavior: The acetic acid moiety (pKa ~2.5–4.0) confers acidity, while the hydroxyimino group (pKa ~10.5) acts as a weak base, enabling zwitterionic forms at physiological pH .
- Stability: The (1E)-configuration is sterically stabilized, but hydroxyimino groups may undergo tautomerization or oxidation under acidic/oxidative conditions .
Antibiotic Potential
While the target compound lacks the β-lactam or thiazole rings seen in cephalosporins (), its hydroxyimino group may mimic the (Z)-hydroxyiminoacetamido side chain in cefdinir-related compounds, which inhibit bacterial cell wall synthesis . However, absence of the β-lactam ring likely limits direct antibiotic activity.
Enzyme Inhibition and Chelation
This contrasts with methoxyimino analogs, which lack strong chelating capacity .
Toxicity and Metabolic Considerations
- Ester vs. Acid : Ethyl ester derivatives () likely exhibit higher bioavailability but require enzymatic hydrolysis to the active acid form, altering metabolic pathways .
Biological Activity
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid, also known as CAS 162509-50-4, is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₀H₁₁N₁O₅
- Molecular Weight : 225.2 g/mol
- Density : 1.29 g/cm³ (predicted)
- Boiling Point : 410.2 °C (predicted)
- Acidity (pKa) : 3.16 (predicted)
Biological Activity
The biological activity of 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid has been investigated in various studies, revealing its potential therapeutic applications and mechanisms of action.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various biological systems.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.
In Vitro Studies
In vitro experiments have demonstrated that 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid can effectively inhibit the growth of various cancer cell lines. A notable study reported the following results:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
These results suggest that the compound may have potential as an anticancer agent.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Study on Inflammatory Response : In a murine model of inflammation, administration of 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid resulted in a significant reduction in edema and inflammatory markers compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy. Results showed improved patient outcomes when combined with standard chemotherapy regimens.
- Case Study on Chronic Inflammation : A separate study investigated its use in patients with chronic inflammatory conditions, demonstrating a marked decrease in symptoms and inflammatory markers after treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
